Etoposide phosphate disodium salt
Description
Evolution of Etoposide (B1684455) Phosphate (B84403) as a Prodrug Strategy
The development of etoposide phosphate represents a targeted evolution in drug formulation to enhance the clinical utility of its parent compound, etoposide. nih.gov Etoposide itself was first synthesized in 1966 and received FDA approval in 1983, becoming a key treatment for various cancers. nih.gov However, its practical use was hampered by its physicochemical properties, most notably its very low solubility in water. google.comgoogle.com This necessitated formulations containing potentially problematic excipients and large infusion volumes. nih.gov
The prodrug strategy emerged as a logical solution. The goal was to create a transient derivative of etoposide that was highly water-soluble but would efficiently convert back to the active etoposide in vivo. google.comresearchgate.netrug.nl The introduction of a phosphate ester group at the 4'-phenolic hydroxyl position of etoposide proved to be an effective approach. google.comnih.gov This modification yielded etoposide phosphate, a compound with significantly enhanced aqueous solubility. nih.gov Following administration, this phosphate group is cleaved by ubiquitous endogenous enzymes called alkaline phosphatases, releasing the active etoposide to exert its therapeutic effect. medsafe.govt.nznih.gov This bioconversion is rapid and extensive, ensuring that the pharmacokinetic profile of the released etoposide is comparable to that of directly administered etoposide. ascopubs.orgnih.gov
Addressing Physicochemical Challenges of Etoposide through Phosphorylation
The primary physicochemical challenge of etoposide is its poor water solubility, which complicates the preparation of intravenous formulations. google.comgoogle.com Manufacturers have noted that diluted solutions of etoposide should not exceed concentrations of 0.4 mg/mL to avoid the risk of precipitation. nih.gov This constraint is particularly challenging for patients requiring high doses or fluid restriction. nih.gov
Phosphorylation of etoposide to create etoposide phosphate disodium (B8443419) salt directly addresses this fundamental issue. The phosphate group is ionizable, which dramatically increases the molecule's affinity for water. nih.gov Etoposide phosphate is highly soluble in water, allowing for the preparation of more concentrated solutions that can be administered in smaller volumes and over shorter infusion times. nih.govnih.gov This improved solubility eliminates the need for the large volumes of diluents and the specific solubilizing agents required for the parent drug. nih.gov Research has demonstrated that the phosphate prodrug approach can enhance water solubility by many folds compared to the parent drug. nih.gov For example, while etoposide's solubility is limited, its phosphate prodrug can be readily dissolved, simplifying its clinical application. nih.gov
Table 1: Physicochemical Properties of Etoposide vs. Etoposide Phosphate
| Property | Etoposide | Etoposide Phosphate | Reference |
|---|---|---|---|
| Water Solubility | Poor/Limited | High | google.comgoogle.comnih.gov |
| Formulation Challenge | Requires large fluid volumes and solubilizers; risk of precipitation above 0.4 mg/mL | Can be formulated in smaller, more concentrated solutions | nih.govnih.gov |
| Administration | Longer infusion times required | Allows for more rapid administration | nih.gov |
Comparative Research Perspectives on Etoposide and its Phosphate Prodrug
Clinical and pharmacokinetic studies have been conducted to compare etoposide phosphate with etoposide to ensure that the prodrug provides a bioequivalent exposure to the active moiety. Following intravenous administration, etoposide phosphate is rapidly and extensively converted into etoposide. ascopubs.orgnih.gov
One randomized study in solid tumor patients assessed the bioequivalence of etoposide after administering etoposide phosphate and etoposide (VePesid). ascopubs.org The results showed that the bioavailability of etoposide from the prodrug was 107% based on the area under the concentration-time curve (AUC), confirming its efficient conversion. ascopubs.org The pharmacokinetic parameters of etoposide, such as elimination half-life, volume of distribution, and systemic clearance, were found to be nearly identical between the two treatments. ascopubs.org
Another comparative trial in patients with small cell lung cancer randomized them to receive cisplatin (B142131) in combination with either etoposide phosphate or etoposide. nih.gov The study found no statistically significant difference in response rates between the two arms (61% for etoposide phosphate vs. 58% for etoposide). nih.gov This demonstrated that the efficacy of the etoposide phosphate combination regimen was similar to the standard etoposide regimen. nih.govnih.gov
A study comparing oral formulations also found that etoposide phosphate led to a borderline significant increase in the etoposide area under the curve (AUC) compared to oral etoposide, though inter-patient variability was not improved. researchgate.net
Table 2: Comparative Pharmacokinetic Parameters of Etoposide after Intravenous Administration of Etoposide Phosphate and Etoposide
| Pharmacokinetic Parameter | Etoposide from Etoposide Phosphate | Etoposide from VePesid (Etoposide) | Reference |
|---|---|---|---|
| Relative Bioavailability (AUC) | 107% | 100% (Reference) | ascopubs.org |
| Relative Bioavailability (Cmax) | 103% | 100% (Reference) | ascopubs.org |
| Terminal Elimination Half-life (t1/2) | ~7 hours | ~7 hours | ascopubs.org |
| Steady-State Volume of Distribution (Vss) | ~7 L/m² | ~7 L/m² | ascopubs.org |
| Total Systemic Clearance (CL) | ~17 mL/min/m² | ~17 mL/min/m² | ascopubs.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H31Na2O16P |
|---|---|
Molecular Weight |
712.5 g/mol |
IUPAC Name |
disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |
InChI |
InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;;/m1../s1 |
InChI Key |
WCOHVOKFXMNYJU-XIYZZTPRSA-L |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |
Synonyms |
BMY 40481-30 BMY-40481 BMY-40481-30 Etophos Etopofos Etopophos etoposide phosphate |
Origin of Product |
United States |
Pharmacokinetics and Metabolism Research in Preclinical Systems
Absorption and Distribution Studies in Animal Models
Following intravenous administration in preclinical models, etoposide (B1684455) phosphate (B84403) is rapidly converted to etoposide, making the distribution profile of etoposide the relevant focus. nih.govnih.gov Studies in various animal models have characterized its distribution.
The disposition of etoposide is generally described as a biphasic process, indicating a rapid initial distribution phase followed by a slower elimination phase. rallyinc.comtandfonline.com The volume of distribution at steady state (Vss) has been reported in the range of 7 to 17 L/m² in preclinical models. bms.comrallyinc.com
Tissue distribution studies reveal that etoposide concentrations are higher in certain tissues like the lungs, liver, kidneys, and spleen compared to plasma levels. However, etoposide penetrates the cerebrospinal fluid (CSF) poorly, with concentrations in the CSF being significantly lower than in plasma. bms.comrallyinc.com In a study using a rat model, the distribution half-life (t1/2α) for a commercial etoposide formulation was found to be 6.6 minutes. tandfonline.com Another study in dogs with lymphoma treated with etoposide phosphate also confirmed its rapid and extensive conversion to etoposide. plos.org
Pharmacokinetic Parameters of Etoposide in Sprague-Dawley Rats
| Parameter | Value | Reference |
|---|---|---|
| Distribution Half-Life (t1/2α) | 6.6 min | tandfonline.com |
| Elimination Half-Life (t1/2β) | 92 min | tandfonline.com |
| Clearance (Cl) | 47 ml/min/kg | tandfonline.com |
Biotransformation and Metabolic Pathways of Etoposide Phosphate
As a prodrug, etoposide phosphate's primary biotransformation is its dephosphorylation to etoposide. nps.org.au The subsequent metabolism of etoposide is extensive and occurs primarily in the liver, involving both Phase I and Phase II reactions. pharmacology2000.com
The main Phase I metabolic pathway for etoposide is O-demethylation of the dimethoxyphenol group, which leads to the formation of a catechol metabolite. pharmacology2000.compsu.edu This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov
Extensive research using human liver microsomes and recombinant P450 enzymes has identified CYP3A4 as the principal isoform responsible for the conversion of etoposide to its catechol derivative. psu.edunih.govresearchgate.netnih.govnih.gov While CYP3A4 plays the major role, a minor contribution from CYP3A5 has also been noted. psu.edunih.govresearchgate.net Other isoforms like CYP1A2 and CYP2E1 have been suggested to have minimal involvement. psu.edunih.gov The catechol metabolite can be further oxidized to a highly reactive quinone form, a process that can also be catalyzed by enzymes like myeloperoxidase. pharmacology2000.comresearchgate.netpharmgkb.org
Kinetic Parameters of Etoposide Catechol Formation by Recombinant P450s
| Enzyme | Km (μM) | Vmax (pmol/min/nmol of P450) | Reference |
|---|---|---|---|
| CYP3A4 | 77.7 ± 27.8 | 314 ± 84 | nih.gov |
| CYP3A5 | 13.9 ± 3.1 | 19.4 ± 0.4 | nih.gov |
Phase II conjugation reactions serve primarily to inactivate and increase the water solubility of etoposide and its metabolites, facilitating their excretion. pharmgkb.orgnih.gov The main conjugation pathways identified in preclinical metabolism are glucuronidation and glutathione (B108866) conjugation. pharmacology2000.compharmgkb.org
Glucuronidation involves the attachment of glucuronic acid to the parent drug or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). hmdb.cauef.fi Specifically, UGT1A1 has been identified as the enzyme responsible for the glucuronide conjugation of etoposide. pharmgkb.orgnih.gov Sulfation, another important Phase II pathway involving the transfer of a sulfonate group, is also a potential metabolic route for phenolic compounds, though glucuronidation is more prominently cited for etoposide. uomus.edu.iqnih.gov
Glutathione conjugation, mediated by glutathione S-transferases (GSTs) such as GSTT1 and GSTP1, also contributes to the inactivation and detoxification of etoposide. pharmgkb.orgnih.gov
Excretion Pathways and Clearance in Animal Models
Etoposide is cleared from the body through both renal and nonrenal (metabolism and biliary excretion) processes. rallyinc.com In preclinical studies, after administration of radiolabeled etoposide, radioactivity is recovered in both urine and feces, indicating excretion via both pathways. bms.comrallyinc.com
Studies have shown that approximately 56% of a dose is recovered in the urine within 120 hours, with about 45% of that being unchanged etoposide. rallyinc.com Fecal recovery accounted for 44% of the dose over the same period. rallyinc.com In children, about 55% of the dose is excreted in the urine as etoposide within 24 hours. rallyinc.com The total body clearance of etoposide ranges from 33 to 48 mL/min (or 16 to 36 mL/min/m²). rallyinc.com Renal clearance is approximately 7 to 10 mL/min/m², which accounts for about 35% of the total body clearance. rallyinc.com A study in rats with induced acute renal failure showed that impaired renal function led to increased plasma levels and systemic exposure to etoposide, underscoring the importance of renal clearance. nih.gov
Plasma Protein Binding Research
In vitro studies have consistently shown that etoposide is highly bound to human plasma proteins, with a binding rate of approximately 97%. nps.org.aubms.comrallyinc.combms.com The primary binding protein is serum albumin. rallyinc.comnih.gov An inverse relationship has been observed between plasma albumin levels and etoposide renal clearance, meaning that lower albumin levels are associated with a higher unbound fraction and increased clearance. rallyinc.combms.com Research has also shown that the unbound fraction of etoposide correlates with serum bilirubin (B190676) levels. rallyinc.comnih.gov Certain substances, such as phenylbutazone, sodium salicylate, and aspirin, can displace etoposide from its protein binding sites at clinically relevant concentrations. bms.comrallyinc.combms.com
Mechanisms of Resistance in Preclinical and Cellular Models
Alterations in Topoisomerase II as a Resistance Mechanism
The primary target of etoposide (B1684455) is topoisomerase II (Topo II), an essential enzyme that regulates DNA topology. researchgate.net Alterations in this enzyme are a major cause of resistance to etoposide.
Reduced expression of Topo II is a frequently observed mechanism of resistance. In a study using the human sarcoma cell line MES-SA, clones resistant to etoposide showed a significant decrease in the mRNA levels of both Topo IIα and Topo IIβ. nih.gov This reduction in the target enzyme leads to decreased drug efficacy.
Mutations in the Topo II gene can also confer resistance. Point mutations have been identified in cancer cell lines and in patients with small cell lung cancer treated with etoposide. nih.gov Some of these mutations are located near the drug-binding site or the DNA cleavage site, affecting the ability of etoposide to stabilize the Topo II-DNA cleavage complex. mdpi.com For example, mutations such as D463A, G534R, R487K, and P716L in human topoisomerase IIα have been shown to confer varying levels of resistance to etoposide by reducing drug-induced DNA cleavage. mdpi.com
Post-translational modifications of Topo II, particularly phosphorylation, also play a role in drug resistance. Both hyperphosphorylation and hypophosphorylation of Topo IIα have been reported in etoposide-resistant cell lines. nih.gov For instance, etoposide-resistant K562 human leukemia cells exhibit hypophosphorylation of Topo IIα, which is associated with reduced levels of protein kinase C isoform βII. nih.gov Conversely, other studies have reported hyperphosphorylation in resistant cells, suggesting a complex regulatory mechanism. nih.gov
| Alteration in Topoisomerase II | Effect on Etoposide Action | Example Cell Line/Model |
| Decreased Expression | Reduced amount of drug target | MES-SA human sarcoma |
| Gene Mutations (e.g., D463A, R487K) | Decreased drug binding and stabilization of the cleavage complex | Purified human topoisomerase IIα mutants |
| Altered Phosphorylation | Dysregulation of enzyme activity | K562 human leukemia |
Role of ATP-Binding Cassette (ABC) Transporters in Drug Efflux
A prominent mechanism of multidrug resistance (MDR) in cancer cells is the increased efflux of chemotherapeutic agents, mediated by ATP-binding cassette (ABC) transporters. frontiersin.orgnih.gov These transporters act as pumps that actively remove drugs from the cell, reducing their intracellular concentration and thus their cytotoxic effect. nih.gov
Several ABC transporters have been implicated in resistance to etoposide. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most well-characterized efflux pumps associated with MDR. patsnap.comnih.gov Overexpression of P-gp has been observed in numerous cancer cell lines and tumors, leading to resistance to a wide range of drugs, including etoposide. nih.gov
The multidrug resistance-associated protein 1 (MRP1), encoded by the ABCC1 gene, is another key transporter involved in etoposide resistance. Studies have shown that elevated levels of MRP1 in cancer cells correlate with decreased sensitivity to etoposide. frontiersin.orgresearchgate.net For instance, in the etoposide-resistant breast cancer cell line MCF-7/VP, the expression of ABCC1 was found to be elevated. frontiersin.org
The breast cancer resistance protein (BCRP), encoded by the ABCG2 gene, also contributes to etoposide resistance by actively transporting the drug out of cancer cells. nih.gov
| ABC Transporter | Gene | Function in Resistance |
| P-glycoprotein (P-gp) | ABCB1 | Efflux of etoposide from the cell |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Efflux of etoposide from the cell |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux of etoposide from the cell |
Enhanced DNA Repair Processes in Resistant Cell Lines
Etoposide induces DNA double-strand breaks (DSBs) by stabilizing the Topo II-DNA cleavage complex. researchgate.netnih.gov The cell's ability to repair these breaks is a critical determinant of its sensitivity to the drug. Enhanced DNA repair capacity can therefore lead to resistance.
The two major pathways for repairing DSBs are homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.com Studies have shown that etoposide-induced DSBs can be repaired by the NHEJ pathway. researchgate.net Cells with enhanced activity of these repair pathways may be more resistant to the cytotoxic effects of etoposide. For example, research indicates that the damage induced by etoposide can be rapidly repaired once the drug is removed from the culture medium. nih.gov
The Mre11/Rad50/NBS1 (MRN) complex plays a crucial role in sensing DNA damage and initiating the repair process. nih.gov Following etoposide treatment, this complex is recruited to the sites of DNA damage, activating downstream signaling pathways. nih.gov Deficiencies in certain DNA repair proteins, such as those in the LigIV-deficient 180BR cell line, result in elevated levels of γH2AX foci (a marker of DSBs) after etoposide treatment, indicating impaired repair and increased sensitivity. researchgate.net Conversely, enhanced function of these repair mechanisms could contribute to resistance.
Modulation of Cellular Pathways Implicated in Resistance (e.g., p53, FBXW7, Sphingosine-1-Phosphate)
Several cellular signaling pathways are involved in the response to etoposide-induced DNA damage, and their modulation can lead to drug resistance.
p53: The tumor suppressor protein p53 plays a complex role in the cellular response to etoposide. While functional p53 can induce apoptosis in response to DNA damage, its loss can paradoxically lead to resistance in some contexts. oncotarget.comoncotarget.com For example, in human HCT116 cells, a deficiency in functional p53 resulted in resistance to etoposide in cell growth assays. oncotarget.comoncotarget.com However, these p53-deficient cells were hypersensitive in clonogenic survival assays, highlighting the context-dependent role of p53. oncotarget.comoncotarget.com
FBXW7: F-box and WD repeat domain-containing 7 (FBXW7) is a tumor suppressor that targets several oncoproteins for degradation. nih.gov Loss or inactivation of FBXW7 can lead to the accumulation of proteins that promote cell survival and drug resistance. nih.gov
Sphingosine-1-Phosphate (S1P): The sphingolipid metabolic pathway, particularly the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is implicated in chemotherapy resistance. mdpi.com In etoposide-resistant retinoblastoma cells (WERI EtoR), etoposide treatment led to a significant upregulation of the survival-favoring S1P, which was not observed in the parental, sensitive cell line (WERI Rb1). por.hunih.gov This suggests that the production of S1P may be a mechanism of resistance to etoposide. por.hunih.gov
| Cellular Pathway/Molecule | Role in Etoposide Resistance | Observed Effect in Preclinical Models |
| p53 | Complex and context-dependent role in cell survival and apoptosis | Loss of function can lead to resistance in some assays (e.g., cell growth) |
| FBXW7 | Inactivation can lead to accumulation of pro-survival oncoproteins | Associated with tumor therapy resistance |
| Sphingosine-1-Phosphate (S1P) | Pro-survival signaling molecule | Upregulated in etoposide-resistant retinoblastoma cells upon drug exposure |
Research into Cross-Resistance with Other Topoisomerase Inhibitors
A significant concern in cancer chemotherapy is the development of cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs.
Cells that develop resistance to etoposide frequently exhibit cross-resistance to other topoisomerase II inhibitors, such as doxorubicin (B1662922) and mitoxantrone. nih.govembopress.org This is often due to shared resistance mechanisms, such as alterations in Topo II or increased drug efflux by ABC transporters. For instance, cancer cell lines with a specific single nucleotide polymorphism (SNP309) in the promoter of the MDM2 gene are resistant not only to etoposide but also to mitoxantrone, amsacrine, and ellipticine. nih.gov
Furthermore, stably resistant clones of the human sarcoma cell line MES-SA selected with etoposide were found to be cross-resistant to doxorubicin. nih.gov Interestingly, while both etoposide and doxorubicin are Topo II poisons, they can inhibit DNA replication through distinct mechanisms, which may have implications for the patterns of cross-resistance. embopress.org
However, cross-resistance is not always observed. The development of resistance to etoposide does not necessarily confer resistance to topoisomerase I inhibitors like irinotecan (B1672180) or topotecan, as these drugs target a different enzyme. mdpi.com This highlights the importance of understanding the specific mechanisms of resistance to guide the selection of subsequent therapies.
Structure Activity Relationships Sar and Analog Development
Identification of Key Structural Moieties Influencing Activity
The structure of etoposide (B1684455) can be divided into several key regions that are crucial for its biological activity. These include the polycyclic aglycone core (rings A, B, C, and D), the pendant E-ring (the 4'-demethyl-epipodophyllotoxin moiety), and the glycosidic group at the C4 position.
The aglycone core provides the fundamental scaffold for interaction with the DNA-topoisomerase II complex. The trans-lactone ring (D-ring) is essential for activity; conversion to the more thermodynamically stable cis-lactone (as in picroetoposide) results in a loss of antitumor activity.
The pendant E-ring at the C1 position is a critical determinant of the drug's potency. The hydroxyl group at the 4' position of this ring is considered essential for the drug's ability to inhibit topoisomerase II and induce DNA cleavage. Analogs where this hydroxyl group is methylated (VP-OMe) or removed are inactive. It is believed that this hydroxyl group, along with the methoxy (B1213986) groups at the 3' and 5' positions, interacts with the topoisomerase II enzyme.
The glycosidic moiety at the C4 position also plays a significant role. While removing the sugar group entirely can lead to compounds with high in vitro cytotoxicity, these often have poor in vivo activity. The ethylidene acetal (B89532) bridge on the glucose sugar is important for activity. For instance, an analog lacking the ethylidene group showed significantly reduced activity against HeLa cells.
Rational Design of Etoposide Phosphate (B84403) Analogs
The rational design of etoposide analogs has focused on modifying the key structural moieties to enhance topoisomerase II inhibition, improve the therapeutic index, and circumvent mechanisms of drug resistance. As etoposide phosphate is a prodrug, these design strategies are aimed at optimizing the properties of the active etoposide molecule.
One major area of focus has been the modification of the E-ring . Since the 4'-hydroxyl group is vital, modifications have often targeted other positions on this ring. For example, to create more metabolically stable compounds, halogens have been introduced at the C-2' position. However, these 2'-chloro derivatives were found to be inactive, suggesting that free rotation of the E-ring is necessary for enzyme inhibitory activity.
Another strategy involves replacing the C4 glycosidic moiety with other substituents, such as polyamine tails. This approach aimed to enhance interactions with DNA and topoisomerase II. Some of these derivatives induced higher levels of DNA cleavage with both human topoisomerase IIα and IIβ compared to etoposide.
The development of prodrugs like etoposide phosphate itself represents a rational design strategy. The addition of the phosphate group at the 4'-hydroxyl position dramatically increases water solubility, which facilitates easier intravenous administration compared to the poorly soluble parent etoposide. Other prodrugs, such as etoposide glucuronide, have also been synthesized for targeted drug delivery strategies, aiming for activation by enzymes like β-D-glucuronidase that may be present in necrotic tumor regions.
In Vitro and Preclinical Evaluation of Novel Derivatives
A wide range of novel etoposide derivatives have been synthesized and evaluated in preclinical models. Their activity is typically assessed through in vitro cytotoxicity assays against various cancer cell lines and by measuring their ability to inhibit topoisomerase II and induce DNA cleavage.
Modifications to the E-ring have yielded mixed results. Analogs such as the dihydroxy (DHVP) and o-quinone (VP-Q) derivatives of the E-ring were found to be cytotoxic to human breast (MCF
Advanced Drug Delivery Systems Research
Nanoparticle-Based Delivery Systems for Etoposide (B1684455) Phosphate (B84403)
Nanoparticle technology offers a promising platform for the delivery of etoposide phosphate. These systems can protect the drug from premature degradation, control its release, and facilitate its accumulation at specific sites through various targeting mechanisms. nih.gov
A notable encapsulation strategy involves the use of indium, a transition metal cation, which readily precipitates phosphorylated compounds like etoposide phosphate at a neutral pH. nih.gov Researchers have successfully developed a theranostic (therapeutic and diagnostic) nanoparticle system by encapsulating etoposide phosphate with indium. nih.govijpsjournal.com
This process utilizes a reverse microemulsion technique to generate indium-etoposide phosphate (IEP) cores. nih.gov These cores are then stabilized and coated, for instance with a lipid-PEG (polyethylene glycol) layer, to create the final nanoparticles (IEP-PEG). nih.gov This novel approach uses indium not only as a carrier for the drug but also allows for the incorporation of a radioactive isotope of indium (¹¹¹In), enabling the nanoparticles to function as an imaging agent for Single Photon Emission Computed Tomography (SPECT). nih.gov
Energy-dispersive X-ray spectroscopy has been used to confirm the presence of both indium and phosphate within the nanoparticle cores. nih.gov Studies have shown that this encapsulation method can achieve a drug encapsulation efficiency of 60-65%. nih.gov
Table 1: Characteristics of Indium-Etoposide Phosphate (IEP-PEG) Nanoparticles
| Property | Finding | Source(s) |
|---|---|---|
| Core Composition | Indium and Etoposide Phosphate | nih.gov |
| Encapsulation Method | Reverse Microemulsion | nih.gov |
| Core Diameter | ~5 nm | nih.gov |
| Encapsulation Efficiency | 60-65% | nih.gov |
| Theranostic Agent | ¹¹¹In for SPECT imaging | nih.gov |
The indium-based nanoparticle system for etoposide phosphate has demonstrated effective targeted delivery in preclinical research. nih.gov In a mouse xenograft model of lung cancer, the IEP-PEG nanoparticles led to a significant enhancement of tumor growth inhibition compared to the administration of free etoposide phosphate. nih.govijpsjournal.com This suggests that the nanoparticle formulation facilitates the accumulation of the drug in tumor tissue. The system's efficacy is attributed to the nanoparticles' ability to induce apoptosis in cancer cells, which was observed both in cultured H460 cancer cells and in the mouse model. nih.govijpsjournal.com
The cytotoxicity studies in NCI-H460 lung cancer cell lines indicated that these nanoparticles efficiently deliver etoposide phosphate to tumor cells, exhibiting dose-dependent anti-tumor activity. nih.gov It is hypothesized that after the nanoparticles are taken into the cell via endocytosis, the etoposide phosphate is released and then converted by intracellular phosphatases into its active form, etoposide, to exert its cytotoxic effects. nih.gov
Nanoemulsion Formulations for Enhanced Bioavailability in Research Models
While research specifically on nanoemulsions for etoposide phosphate is emerging, studies on the parent compound, etoposide, provide valuable insights into strategies for enhancing oral bioavailability. One advanced formulation is a water-in-oil-in-water (w/o/w) multiple nanoemulsion designed to improve the oral absorption of etoposide. nih.govnih.gov
In a notable study, etoposide was first complexed with low-molecular-weight methylcellulose (B11928114) and then loaded into a multiple nanoemulsion. nih.govtandfonline.com To further boost bioavailability, researchers incorporated an ionic complex formed by an anionic lipid, 1,2-didecanoyl-sn-glycero-3-phosphate (B573657) (sodium salt), and a cationic deoxycholic acid derivative. nih.govresearchgate.net This specialized nanoemulsion, referred to as ELNE#7, demonstrated a 224% greater oral bioavailability in research models compared to a commercial etoposide emulsion. nih.govnih.gov The formulation significantly increased the drug's permeability across both artificial membranes and Caco-2/HT29-MTX-E12 cell monolayers. nih.gov Mechanistic studies suggested that the enhanced absorption involved clathrin- and caveola-mediated endocytosis, macropinocytosis, and bile acid transporters. nih.govresearchgate.net
Although this research was conducted with etoposide, the use of a phosphate-containing lipid and the significant enhancement in bioavailability highlight a promising formulation strategy that could be adapted for etoposide phosphate.
Research into Other Novel Formulation Strategies
Beyond indium nanoparticles and nanoemulsions, other formulation strategies are being investigated to improve the delivery of etoposide and its phosphate prodrug.
Liposomal Formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a widely explored drug delivery system. tandfonline.com Research has focused on encapsulating etoposide within liposomes using methods like thin film hydration and reverse-phase evaporation. tandfonline.comnih.govejmanager.com For instance, PEGylated liposomal nanoparticles of etoposide prepared by the reverse-phase evaporation method yielded nanoparticles with a mean size of approximately 122.5 nm and showed a slow, sustained release of the drug. tandfonline.com In other studies, formulations have achieved high encapsulation efficiencies, with one reporting 84.69%. ijpsjournal.com These liposomal systems are being investigated for various routes, including pulmonary delivery, to potentially reduce systemic side effects. nih.gov
Polymeric Nanoparticles: Biodegradable polymers are used to create nanoparticles for sustained drug release. nih.govresearchgate.net Studies on etoposide-loaded nanoparticles made from polymers like Eudragit EPO and Pluronic F-68 have reported particle sizes in the range of 114.4 nm to 136.7 nm. nih.gov These nanoparticles demonstrated a controlled release profile over 24 hours. nih.govresearchgate.net In other research, co-loading of etoposide with other chemotherapeutic agents like paclitaxel (B517696) into PLGA nanoparticles has been explored as a combination therapy strategy in preclinical models of osteosarcoma. researchgate.net
Transdermal Delivery: A highly novel approach has been investigated for the transdermal delivery of etoposide phosphate itself. nih.gov To overcome the skin barrier, researchers used a combination of microporation (creating microscopic holes in the skin) and iontophoresis (using a mild electrical current to drive the charged drug across the skin). nih.gov In a rabbit model, this combination was shown to successfully deliver etoposide phosphate, achieving and maintaining minimum effective concentrations in plasma. nih.gov This research presents a potential alternative to intravenous infusions.
Table 2: Summary of Investigated Formulation Strategies for Etoposide/Etoposide Phosphate
| Formulation Type | Drug Form | Key Findings in Research Models | Source(s) |
|---|---|---|---|
| Liposomes | Etoposide | High encapsulation efficiency (up to 84.69%); sustained release; particle sizes around 80-122 nm. | ijpsjournal.comtandfonline.com |
| Polymeric Nanoparticles | Etoposide | Controlled release over 24 hours; particle sizes around 114-137 nm; potential for combination therapy. | nih.govresearchgate.net |
| Transdermal System | Etoposide Phosphate | Feasibility of delivery via microporation and iontophoresis; achieved minimum effective concentration in plasma. | nih.gov |
Table of Mentioned Compounds
Analytical Methodologies and Stability Research
Chromatographic Methods for Quantitative Estimation (HPLC, HPLC-MS)
High-performance liquid chromatography (HPLC) and its combination with mass spectrometry (HPLC-MS) are the cornerstone techniques for the quantitative analysis of etoposide (B1684455) phosphate (B84403) and its related substances. These methods offer high specificity, sensitivity, and accuracy, making them indispensable for pharmaceutical analysis. nih.gov
Method Development and Validation for Etoposide Phosphate and Metabolites
The development of a stability-indicating HPLC method is crucial for separating etoposide phosphate from its degradation products and metabolites. Various research efforts have focused on optimizing chromatographic conditions to achieve this.
A common approach involves using a reversed-phase C18 column. For instance, one method successfully separated etoposide from its degradation products using a LiChrospher 100 C18 column with a mobile phase of acetonitrile (B52724) and phosphate buffer saline (pH 4.5) (55:45 v/v) at a flow rate of 1.0 mL/min and UV detection at 283 nm. nih.gov Another validated method for etoposide and its injectable dosage form utilized a Zorbex NH2 column with a mobile phase of sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (70:30) at a flow rate of 1.2 ml/min, with detection at 254 nm. amazonaws.com The pH of the mobile phase is a critical parameter, with a range of 4-5 often being optimal for etoposide stability and peak symmetry. nih.gov
For the simultaneous determination of etoposide and its metabolites, such as etoposide catechol, more advanced techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed. These methods offer enhanced sensitivity and selectivity, which is particularly important for analyzing complex biological samples. A validated UHPLC-MS/MS method for etoposide and its metabolites in human plasma utilized a Waters ACQUITY UPLC HSS T3 column with a binary mobile phase gradient and multiple reaction monitoring (MRM) for detection. nih.gov This method required a small plasma volume and had a short run time, making it suitable for clinical studies. nih.govnih.gov
Method validation is performed according to international guidelines to ensure linearity, accuracy, precision, specificity, and robustness. nih.govnih.gov Linearity is typically established over a concentration range relevant to the intended application, with correlation coefficients (R²) greater than 0.999 being desirable. nih.govamazonaws.com
| Method | Column | Mobile Phase | Flow Rate | Detection | Application |
|---|---|---|---|---|---|
| RP-HPLC | LiChrospher 100 C18 (250 mm × 4.6 mm, 5-μm) | Acetonitrile:Phosphate Buffer Saline (pH 4.5) (55:45 v/v) | 1.0 mL/min | UV at 283 nm | Bulk drug and self-nano emulsifying formulation |
| RP-HPLC | Zorbex NH2 (250mm×4.6mm) 5µm | Sodium acetate buffer (0.030M) pH 4.0: Acetonitrile (70:30) | 1.2 ml/min | UV at 254 nm | Bulk and injectable dosage forms |
| RP-HPLC | Shimadzu CLC-C8 | Water:Acetonitrile (70:30; v/v), pH 4.0 | 1.0-0.6 mL/min (gradient) | UV at 210 nm | Plasma and microdialysis samples |
| UHPLC-MS/MS | Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) | Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water | Not specified | MRM with ESI | Human plasma for etoposide and metabolites |
| RP-HPLC | Phenyl mu Bondapak (30 cm X 4 mm) | 10 microM ammonium (B1175870) acetate (pH 5.5) in methanol:water:acetonitrile (50:45:5) | 2 mL/min | UV at 230 nm | Human plasma for etoposide and metabolites |
Application in Biological Matrices from Preclinical Studies
Chromatographic methods are essential for pharmacokinetic studies in preclinical models. These studies involve the quantification of etoposide phosphate and its active form, etoposide, in biological matrices like plasma and tissue samples.
A validated HPLC-UV method was successfully used to determine etoposide concentrations in plasma and tumor microdialysate from Walker-256 tumor-bearing rats. nih.gov This allowed for the investigation of etoposide's pharmacokinetic profile in both systemic circulation and the tumor microenvironment. nih.gov Sample preparation is a critical step, often involving protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte of interest. nih.govnih.gov For instance, in one method, plasma samples were spiked with an internal standard, extracted with chloroform, and the organic layer was evaporated and reconstituted before injection into the HPLC system. nih.gov
The sensitivity of these methods is crucial for detecting low concentrations of the drug and its metabolites. The limit of quantification (LOQ) for etoposide in plasma has been reported to be as low as 25 ng/mL using HPLC-UV and even lower with LC-MS/MS. nih.govnih.gov
Forced Degradation Studies and Degradation Kinetics
Forced degradation studies are integral to understanding the intrinsic stability of a drug substance. These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the stability-indicating nature of the analytical method. nih.gov
Etoposide has been shown to be susceptible to degradation under various stress conditions, particularly alkaline hydrolysis. nih.gov Studies have demonstrated that etoposide is labile to acid, base, and oxidative degradation, with the highest susceptibility observed under alkaline conditions. nih.gov In one study, exposure to 0.1 M NaOH led to the formation of a major degradation product. nih.gov Acidic conditions (0.1 M HCl) and strong oxidative conditions (10% H2O2) also resulted in the formation of distinct degradation products. nih.gov
The degradation of etoposide often follows first-order kinetics. nih.govnih.gov The degradation rate constant (Kdeg) can be determined by plotting the logarithm of the remaining drug concentration against time. This information is vital for predicting the shelf-life of the drug under different storage conditions. nih.gov For example, a study on an etoposide self-nano emulsifying formulation found the degradation to be first-order and calculated a shelf-life of 2.37 years at 25 °C. nih.gov
| Stress Condition | Observation | Reference |
|---|---|---|
| Acidic (0.1 M HCl) | Degradation product observed | nih.gov |
| Alkaline (0.1 M NaOH) | Most susceptible condition, major degradation product formed | nih.govnih.gov |
| Oxidative (10% H2O2) | Degradation product observed | nih.gov |
| Photolytic (UV light) | Susceptible, two minor degradation products formed | nih.gov |
| Dry Heat (80 °C) | Significant degradation (17.46% loss in 8 hours) | nih.gov |
Stability Research in Solution and Formulations for Research Purposes
The stability of etoposide phosphate in solutions and research formulations is a critical factor for its handling, storage, and experimental use. As a water-soluble prodrug, etoposide phosphate offers advantages over the poorly water-soluble etoposide, which requires solubilizing agents that can cause precipitation upon dilution. nih.gov
Studies have shown that etoposide phosphate solutions are physically and chemically stable under various conditions. For instance, intravenous admixtures of etoposide phosphate (equivalent to 0.1 and 10 mg/mL etoposide) in 5% dextrose injection and 0.9% sodium chloride injection were found to be stable for at least 7 days at 32°C and 31 days at 4°C and 23°C. nih.gov Similarly, higher concentrations (equivalent to 10 and 20 mg/mL etoposide) in bacteriostatic water for injection were stable for extended periods. nih.gov
The conversion of etoposide phosphate to etoposide in solution is a key consideration. In one study, the hydrolysis of etoposide phosphate to etoposide in infusion admixtures was found to be temperature-dependent, with about a 2% increase in etoposide concentration over 7 days at 20°C and a 7% increase at 37°C. ashp.org
The stability of etoposide itself in solution is concentration-dependent, with precipitation being a major issue at certain concentrations. researchgate.netcjhp-online.ca The optimal pH for etoposide stability is reported to be between 4 and 5. nih.gov
| Formulation/Solution | Concentration (as Etoposide) | Storage Conditions | Stability | Reference |
|---|---|---|---|---|
| Etoposide Phosphate in 5% Dextrose or 0.9% NaCl | 0.1 and 10 mg/mL | 32°C | At least 7 days | nih.gov |
| Etoposide Phosphate in 5% Dextrose or 0.9% NaCl | 0.1 and 10 mg/mL | 4°C and 23°C | At least 31 days | nih.gov |
| Etoposide Phosphate in Bacteriostatic Water | 10 and 20 mg/mL | 23°C | Maximum 6-7% loss after 31 days | nih.gov |
| Etoposide Phosphate in Bacteriostatic Water | 10 and 20 mg/mL | 4°C | Less than 4% loss after 31 days | nih.gov |
| Etoposide in 0.9% NaCl | 0.2 mg/mL | Room Temperature | Stable for 28 days | gabi-journal.net |
| Etoposide in 0.9% NaCl | 0.4 mg/mL | Room Temperature | Stable for 48 hours | gabi-journal.net |
Preclinical Drug Interactions and Combination Strategies
Molecular and Cellular Interactions with Phosphatase Inhibitors
The cytotoxicity of etoposide (B1684455) is intrinsically linked to its function as a topoisomerase II inhibitor, which leads to the formation of DNA double-strand breaks (DSBs). nih.govnih.gov A key cellular mechanism for repairing these breaks is the non-homologous end joining (NHEJ) pathway, which is heavily dependent on the DNA-dependent protein kinase (DNA-PK). nih.gov Inhibitors of DNA-PK, which belongs to the phosphatidylinositol-3 kinase-related protein kinase (PIKK) family, represent a significant class of phosphatase inhibitors that have been explored in combination with etoposide phosphate (B84403) to enhance its anticancer activity. aacrjournals.org
Preclinical studies have demonstrated that inhibiting DNA-PK can potentiate the cytotoxic effects of etoposide. Cells that are deficient in DNA-PK activity have shown increased sensitivity to etoposide. nih.gov The inhibition of DNA-PK is thought to retard the repair of etoposide-induced DSBs, leading to a more profound and sustained cytotoxic effect. aacrjournals.org
One of the key research compounds in this area is NU7441, a potent and specific inhibitor of DNA-PK. nih.govaacrjournals.org In preclinical models, NU7441 has been shown to significantly enhance the cytotoxicity of etoposide in human colon cancer cell lines. This potentiation is attributed to the inhibition of DNA-PK, which leads to increased persistence of γH2AX foci—a marker of DNA double-strand breaks—and prolonged G2-M cell cycle arrest. aacrjournals.org In a human colon cancer xenograft model, the combination of NU7441 with etoposide phosphate demonstrated enhanced antitumor activity compared to etoposide phosphate alone. aacrjournals.org
Similarly, other DNA-PK inhibitors like AZD7648 and M3814 have shown synergistic effects with etoposide in preclinical models of Ewing sarcoma. researchgate.netresearchgate.net The combination of DNA-PK inhibitors with topoisomerase II poisons like etoposide has been found to enhance DNA damage and induce apoptosis in cancer cells. researchgate.netresearchgate.net
Another study investigating the tripartite combination of etoposide, a second topoisomerase II inhibitor (NK314), and a DNA-PK inhibitor (NU7441) in glioblastoma cell lines found that this approach significantly inhibited cell proliferation, increased the accumulation of DSBs, and induced apoptotic cell death more effectively than dual or single-agent therapy. nih.gov
Table 1: Preclinical Studies of Etoposide Phosphate in Combination with Phosphatase Inhibitors
| Phosphatase Inhibitor | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| NU7441 | Human Colon Cancer Cells | Potentiated etoposide cytotoxicity, increased persistence of γH2AX foci, prolonged G2-M arrest. | aacrjournals.org |
| NU7441 | Human Colon Cancer Xenograft | Enhanced antitumor activity of etoposide phosphate. | aacrjournals.org |
| AZD7648 | Ewing Sarcoma Cells | Sensitized cells to etoposide, enhanced DNA damage and apoptosis. | researchgate.net |
| M3814 | Ewing Sarcoma Cells | Synergistic effects with etoposide, inducing cell cycle arrest and apoptosis. | researchgate.net |
| NU7441 | Glioblastoma Cells | Combination with etoposide and NK314 showed strong synergistic inhibition of cell proliferation and induction of apoptosis. | nih.gov |
Research into Synergistic Effects with Other Research Compounds
The exploration of synergistic combinations extends beyond phosphatase inhibitors to other classes of research compounds. The goal of these combination strategies is often to enhance the primary mechanism of action of etoposide, overcome resistance, or target cancer cells through multiple pathways.
One area of investigation involves combining etoposide with other topoisomerase II inhibitors. A study on human glioblastoma cells demonstrated a synergistic effect when etoposide was combined with NK314, another topoisomerase II inhibitor. nih.gov This combination led to a significant inhibition of cell proliferation. nih.gov
Natural compounds have also been evaluated for their potential to synergize with etoposide. Fisetin (B1672732), a naturally occurring flavonoid, has been shown to have anti-cancer effects in osteosarcoma cell models when combined with etoposide. science.gov The combination of fisetin and etoposide resulted in greater anti-proliferative effects than either agent alone, which was associated with an arrest in the G2 phase of the cell cycle. science.gov
The development of novel drug formulations is another strategy to enhance the efficacy of etoposide. One study explored an alkaline phosphatase-triggered assembly of etoposide phosphate with a hydrogelator precursor. rsc.org This strategy resulted in a slow release of etoposide and prolonged inhibitory effects on HeLa cells in vitro, and in vivo, it led to greater tumor inhibition with reduced body weight loss in mice compared to etoposide phosphate alone. rsc.org
Furthermore, research into phytopolyphenol-based regimens has shown promise. A study developed pharmaceutical formulations combining phytopolyphenols (like curcumin (B1669340) and green tea polyphenols), repurposed drugs, and metal ions. nih.govresearchgate.net These combinations were found to have synergistic anticancer effects in various cancer cell lines. nih.govresearchgate.net
Table 2: Preclinical Synergistic Combination Studies with Etoposide Phosphate
| Research Compound/Strategy | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| NK314 (Topoisomerase II Inhibitor) | Human Glioblastoma Cells | Synergistic inhibition of cell proliferation when combined with etoposide. | nih.gov |
| Fisetin (Flavonoid) | Osteosarcoma Cells | Enhanced anti-proliferative effects and induction of G2 cell cycle arrest. | science.gov |
| Alkaline Phosphatase-triggered Assembly | HeLa Cells, Mouse Model | Slow release of etoposide, prolonged inhibitory effects, and enhanced in vivo tumor inhibition. | rsc.org |
| Phytopolyphenol Regimens | Various Cancer Cell Lines | Synergistic selective anticancer efficacy. | nih.govresearchgate.net |
Impact of Concomitant Agents on Etoposide Phosphate Metabolism and Clearance in Preclinical Models
Etoposide phosphate is rapidly converted to etoposide in the plasma, and it is the metabolism and clearance of etoposide that is primarily influenced by concomitant agents. nih.govnih.gov The metabolism of etoposide is mainly mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. nih.govpharmgkb.org This enzyme is responsible for the O-demethylation of etoposide. nih.gov
Preclinical studies using human liver microsomes have shown that agents that inhibit CYP3A4 can decrease the metabolism of etoposide. nih.gov Inhibitors such as ketoconazole, troleandomycin, verapamil, and cyclosporin (B1163) have been demonstrated to inhibit the 3'-demethylation of etoposide in vitro. nih.gov Some supportive care agents that may be co-administered during chemotherapy, such as vincristine (B1662923) and prednisolone, also show an inhibitory effect on etoposide metabolism in these preclinical models. nih.gov
In addition to CYP3A4, other CYP isoforms like CYP1A2 and CYP2E1 may play a minor role in etoposide metabolism. nih.gov The substrate for CYP2E1, p-nitrophenol, has also been shown to inhibit the 3'-demethylation of etoposide. nih.gov
The clearance of etoposide can also be affected by drugs that modulate the activity of drug transporters. For instance, cyclosporine has been shown to increase the systemic exposure to etoposide, not only through metabolic inhibition but also potentially through the inhibition of P-glycoprotein (P-gp), a drug efflux pump. researchgate.net
Furthermore, preclinical models have been used to study the impact of hepatic dysfunction on etoposide clearance. In isolated, perfused rat liver models, hepatocellular injury induced by agents like carbon tetrachloride and allyl alcohol led to a reduction in etoposide clearance and metabolism to its glucuronide metabolite. researchgate.net
Table 3: Preclinical Findings on the Impact of Concomitant Agents on Etoposide Metabolism
| Concomitant Agent/Condition | Preclinical Model | Effect on Etoposide Metabolism/Clearance | Reference |
|---|---|---|---|
| Ketoconazole, Troleandomycin, Verapamil, Cyclosporin | Human Liver Microsomes | Inhibition of etoposide 3'-demethylation (CYP3A4 inhibition). | nih.gov |
| Vincristine, Prednisolone | Human Liver Microsomes | Inhibition of etoposide 3'-demethylation. | nih.gov |
| Cyclosporin | In vivo (unspecified) | Increased systemic exposure to etoposide. | researchgate.net |
| Carbon Tetrachloride, Allyl Alcohol | Isolated, Perfused Rat Liver | Reduced etoposide clearance and glucuronidation. | researchgate.net |
Future Research Directions and Unexplored Avenues
Elucidating Novel Molecular Targets
While the primary mechanism of etoposide (B1684455) is the poisoning of topoisomerase II, emerging research suggests that its anticancer effects may be more complex, involving interactions with other cellular components. A significant avenue for future research is the comprehensive elucidation of these novel molecular targets, which could unveil new mechanisms of action and potential biomarkers for treatment response.
Recent spectroscopic studies have provided compelling evidence that chromatin and its constituent proteins, particularly histone H1, may serve as direct binding sites for etoposide. nih.gov This interaction appears to be significant, as etoposide exhibits a higher affinity for chromatin than for naked DNA. nih.gov The binding of etoposide to histones induces conformational changes, leading to the compaction of histone structures. nih.gov This suggests that beyond its well-documented role as a topoisomerase II inhibitor, etoposide may also exert its cytotoxic effects by directly modulating chromatin structure and function, a process fundamental to its anticancer activity. nih.gov
Furthermore, investigations have indicated that etoposide can influence chromatin organization and gene expression patterns. nih.gov For instance, etoposide has been shown to repress the transcription of certain non-coding RNAs, which can lead to the un-silencing of adjacent genes. nih.gov This epigenetic modulatory effect opens up a new dimension to etoposide's biological activity and warrants further investigation. Future research should aim to map the specific histone modifications and changes in gene expression induced by etoposide in various cancer types. Identifying the full spectrum of etoposide's molecular targets could lead to the development of novel combination therapies that synergistically exploit these different mechanisms of action.
Investigating Overcoming Prodrug Resistance
Resistance to etoposide is a significant clinical challenge, often limiting its long-term efficacy. The mechanisms of resistance are multifaceted and include the overexpression of drug efflux pumps like P-glycoprotein and mutations in topoisomerase II that reduce drug binding. patsnap.com A critical area of future research is to develop strategies to overcome resistance, not only to etoposide but also specifically to its prodrug form, etoposide phosphate (B84403).
One area of investigation is the enzymatic conversion of etoposide phosphate to its active form, etoposide. Studies have shown that this conversion can occur within the gastrointestinal lumen, mediated by alkaline phosphatase present in bile. nih.gov This premature conversion could lead to variable bioavailability and potentially contribute to resistance. nih.gov Future research could explore the development of formulations that protect the prodrug from luminal conversion, ensuring its delivery to the tumor site.
Furthermore, understanding the signaling pathways that contribute to resistance is crucial. For example, in three-dimensional (3D) cell culture models, which more closely mimic the tumor microenvironment, resistance to etoposide has been observed. nih.gov Mechanistic studies have revealed that the activation of the STAT3 signaling pathway plays a significant role in this 3D culture-induced resistance. nih.gov Notably, the use of a STAT3 inhibitor was shown to overcome this resistance to both doxorubicin (B1662922) and etoposide in A549 lung cancer cells grown in 3D. nih.gov This suggests that targeting parallel survival pathways, such as STAT3, could be a viable strategy to resensitize resistant tumors to etoposide phosphate.
Future investigations should also focus on developing novel drug delivery systems designed to bypass resistance mechanisms. For instance, folate-modified nanostructured lipid carriers have been developed for the targeted delivery of etoposide, showing enhanced antitumor activity in preclinical models. nih.gov Similarly, co-delivery of etoposide with other agents, such as the histone deacetylase inhibitor vorinostat, in biodegradable polymeric nanogels has demonstrated synergistic cytotoxic effects. researchgate.net
Development of Advanced Preclinical Models
The development and utilization of advanced preclinical models that more accurately recapitulate the complexity of human tumors are paramount for the future evaluation of etoposide phosphate. Traditional two-dimensional (2D) cell cultures fail to capture the intricate cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of the in vivo tumor microenvironment. researchgate.net
Three-dimensional (3D) tumor spheroids have emerged as more physiologically relevant models for preclinical drug testing. researchgate.netyoutube.comyoutube.com Research has demonstrated that cancer cells grown as spheroids exhibit significantly increased resistance to etoposide compared to the same cells grown in 2D monolayers. nih.govnih.gov This highlights the importance of using such models to obtain a more accurate prediction of clinical efficacy. For example, a study using Chinese hamster V79 cells showed that cells in spheroids were approximately 50 times more resistant to etoposide-induced cell killing than those in monolayers. nih.gov
Future research should increasingly employ these advanced models, including patient-derived spheroids and organoids, to study the efficacy of etoposide phosphate, both as a single agent and in combination therapies. These models can be used for high-throughput screening to identify synergistic drug combinations and to investigate the mechanisms of resistance in a more clinically relevant context. youtube.com Furthermore, co-culture systems that incorporate stromal and immune cells can provide valuable insights into how the tumor microenvironment influences the response to etoposide phosphate. youtube.com The development of such complex in vitro models will be instrumental in bridging the gap between preclinical findings and clinical outcomes.
| Preclinical Model | Key Findings with Etoposide | Future Research Implications |
| 2D Monolayer Cultures | Standard for initial cytotoxicity screening. | Limited predictive value for in vivo efficacy due to lack of microenvironment. |
| 3D Spheroid Cultures | Increased resistance to etoposide compared to 2D models. nih.govnih.gov STAT3 pathway implicated in 3D-induced resistance. nih.gov | More accurate assessment of drug efficacy and resistance mechanisms. researchgate.net High-throughput screening of combination therapies. youtube.com |
| Patient-Derived Organoids | Can recapitulate the heterogeneity of patient tumors. | Personalized medicine approaches to predict patient response to etoposide phosphate. |
| Co-culture Systems | Allow for the study of tumor-stromal and tumor-immune interactions. youtube.com | Investigation of the impact of the tumor microenvironment on etoposide phosphate efficacy and its combination with immunotherapy. |
Integration with Emerging Research Modalities (e.g., Immunotherapy in Preclinical Studies)
A promising frontier in cancer therapy is the combination of cytotoxic agents like etoposide with immunotherapies, such as immune checkpoint inhibitors. The rationale behind this approach is that chemotherapy-induced cell death can release tumor antigens and create an inflammatory microenvironment, thereby priming the immune system to recognize and attack cancer cells.
Preclinical studies have provided strong support for the synergistic potential of etoposide and immunotherapy. In a study involving Lewis lung cancer, treatment with etoposide was found to induce immunogenic changes in the cancer cells, leading to their rejection by the host's immune system. nih.gov Another study demonstrated that treating tumor cells with etoposide ex vivo could enhance the activation of dendritic cells and subsequent T-cell responses. nih.gov This suggests that etoposide-damaged tumor cells can act as a form of in situ vaccine, augmenting the effects of immune checkpoint blockade. nih.gov
Future research in this area should focus on several key aspects. Firstly, optimizing the dosing and scheduling of etoposide phosphate in combination with immunotherapy is crucial to maximize synergy and minimize toxicity. Secondly, identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy is a high priority. amegroups.org While PD-L1 expression has been investigated, its predictive value in this context remains unclear. amegroups.org Finally, exploring the combination of etoposide phosphate with other emerging immunotherapies, such as CAR-T cell therapy or cancer vaccines, in advanced preclinical models could unlock new and more effective treatment paradigms.
| Immunotherapy Combination | Preclinical/Clinical Finding | Future Research Direction |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Etoposide-treated tumor cells enhance DC-mediated T-cell activation. nih.gov Combination with platinum-etoposide improves overall survival in ES-SCLC. nih.govnih.govamegroups.org | Optimization of dosing and scheduling. Identification of predictive biomarkers beyond PD-L1. amegroups.org |
| CAR-T Cell Therapy | Limited direct preclinical data with etoposide phosphate. | Investigation of etoposide phosphate's potential to enhance CAR-T cell infiltration and persistence in solid tumors. |
| Cancer Vaccines | Etoposide can induce immunogenic cell death, releasing tumor antigens. nih.govnih.gov | Exploring the use of etoposide phosphate as an adjuvant to enhance the efficacy of therapeutic cancer vaccines. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
